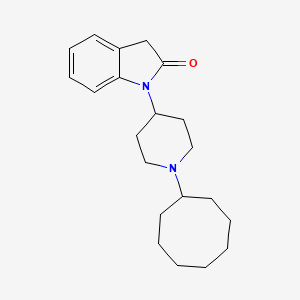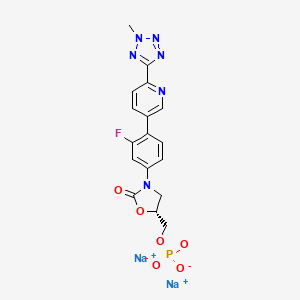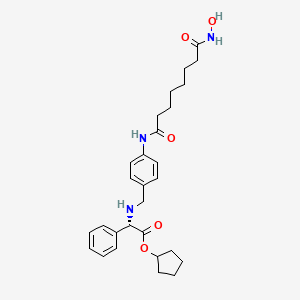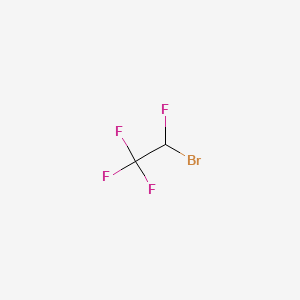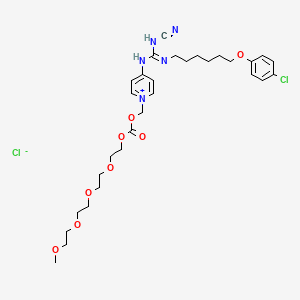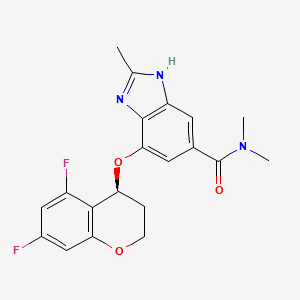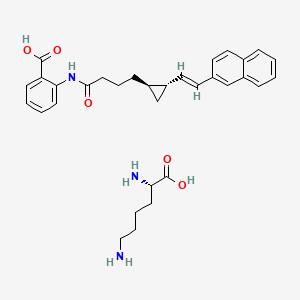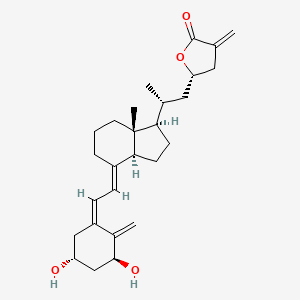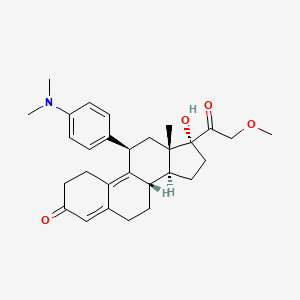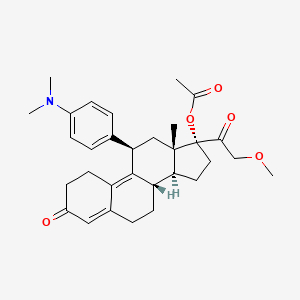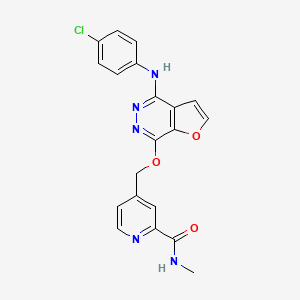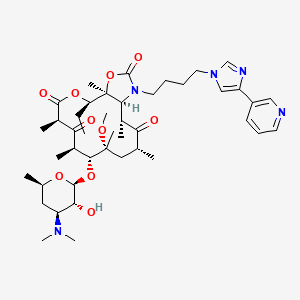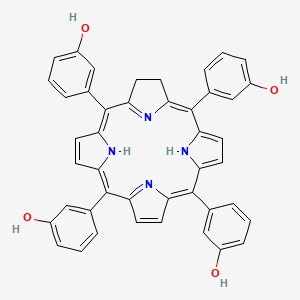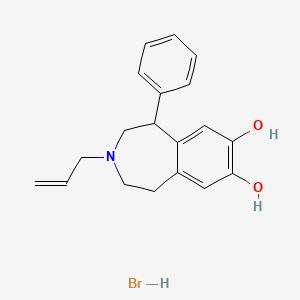
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Overview
Description
SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist. It has been studied for its potential in researching cocaine addiction due to its unique interaction with dopamine receptors . The compound has stimulant and anorectic effects, making it a valuable tool in neuropharmacological research .
Mechanism of Action
Target of Action
SKF 77434 hydrobromide, also known as N-Allyl-(+/-)-SKF-38393 hydrobromide, is a selective dopamine D1 receptor partial agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing cognition, motor activity, mood, and reward mechanisms .
Mode of Action
As a partial agonist, SKF 77434 hydrobromide binds to the dopamine D1 receptor and partially activates it . This partial activation can stimulate or inhibit downstream signaling pathways depending on the cellular context .
Biochemical Pathways
The activation of the dopamine D1 receptor by SKF 77434 hydrobromide can trigger several downstream signaling pathways. These include the adenylate cyclase-cAMP pathway, which is involved in the regulation of various cellular processes such as gene transcription, cell growth, and synaptic plasticity .
Pharmacokinetics
It is known to be centrally active following systemic administration
Result of Action
The activation of the dopamine D1 receptor by SKF 77434 hydrobromide can lead to various molecular and cellular effects. For instance, it has been shown to have stimulant and anorectic effects .
Biochemical Analysis
Biochemical Properties
SKF 77434 hydrobromide plays a significant role in biochemical reactions by selectively binding to dopamine D1 receptors. It has an IC50 value of 19.7 nM for D1 receptors and 2425 nM for D2 receptors . This selective binding makes it a valuable tool for studying the dopamine system. SKF 77434 hydrobromide interacts with dopamine receptors, which are G protein-coupled receptors involved in various neurological processes. The nature of these interactions includes partial agonism, where SKF 77434 hydrobromide activates the receptor but not to the full extent as the natural ligand dopamine .
Cellular Effects
SKF 77434 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 77434 hydrobromide has been shown to impact grooming and hyperactivity behaviors in animal models, indicating its role in modulating neuronal activity .
Molecular Mechanism
At the molecular level, SKF 77434 hydrobromide exerts its effects by binding to dopamine D1 receptors and partially activating them. This partial agonism leads to a moderate activation of the receptor, which in turn influences downstream signaling pathways. The binding interactions involve the receptor’s active site, where SKF 77434 hydrobromide competes with dopamine for binding . This interaction can result in enzyme inhibition or activation, depending on the cellular context and the presence of other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 77434 hydrobromide can change over time. The compound is centrally active following systemic administration in vivo, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that chronic administration of SKF 77434 hydrobromide can lead to persistent changes in behavior and receptor sensitivity . The stability of the compound in various solvents and storage conditions also plays a crucial role in its temporal effects .
Dosage Effects in Animal Models
The effects of SKF 77434 hydrobromide vary with different dosages in animal models. Low doses of the compound have been shown to reduce cue-induced relapse to heroin seeking in rats, indicating its potential therapeutic applications . Higher doses may lead to adverse effects, including motoric impairment and altered sensitivity to environmental stimuli . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic use.
Preparation Methods
The synthesis of SKF 77434 hydrobromide involves several steps, starting with the formation of the core benzazepine structure. The synthetic route typically includes:
Formation of the Benzazepine Core: This involves the cyclization of appropriate precursors to form the tetrahydrobenzazepine ring.
Introduction of Functional Groups: The allyl and phenyl groups are introduced through alkylation and arylation reactions.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.
Chemical Reactions Analysis
SKF 77434 hydrobromide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the benzazepine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzazepines .
Scientific Research Applications
SKF 77434 hydrobromide has a wide range of scientific research applications:
Neuropharmacology: It is used to study the role of dopamine D1 receptors in the brain and their involvement in addiction and other neurological disorders.
Behavioral Studies: The compound is used in animal models to investigate the effects of dopamine receptor modulation on behavior.
Drug Development: SKF 77434 hydrobromide serves as a lead compound for developing new drugs targeting dopamine receptors.
Comparison with Similar Compounds
SKF 77434 hydrobromide is unique among dopamine D1 receptor agonists due to its partial agonist activity. Similar compounds include:
SKF 81297: A full agonist at dopamine D1 receptors with higher efficacy.
6-Br-APB: Another full agonist with potent effects on dopamine receptors.
SKF 83959: A partial agonist with different pharmacological properties compared to SKF 77434 hydrobromide.
SKF 77434 hydrobromide’s partial agonist activity makes it particularly useful for studying the nuanced roles of dopamine D1 receptors without the full activation seen with other agonists .
Properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRAXTWDYUBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042611 | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300561-58-4 | |
| Record name | SKF-77434 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


